(4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide
Description
Properties
CAS No. |
922717-00-8 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(4S)-N-methyl-2-oxo-3-prop-2-ynyl-1,3-oxazolidine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-3-4-10-6(7(11)9-2)5-13-8(10)12/h1,6H,4-5H2,2H3,(H,9,11)/t6-/m0/s1 |
InChI Key |
RTUDTKMNRMBDBQ-LURJTMIESA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1COC(=O)N1CC#C |
Canonical SMILES |
CNC(=O)C1COC(=O)N1CC#C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Amino acid derivatives such as L-serine methyl ester hydrochloride or related chiral amino esters are commonly used as starting points for the oxazolidine ring formation.
- The propargyl group is introduced via alkylation using propargyl bromide or propargyl halides.
- N-methylation is achieved by methylation reagents such as methyl iodide or formaldehyde with reducing agents.
Oxazolidine Ring Formation
A typical approach involves cyclization of amino alcohols or amino acid esters under mild acidic or neutral conditions to form the 1,3-oxazolidine ring. For example, reacting L-serine methyl ester hydrochloride with appropriate reagents leads to the formation of 2-oxo-oxazolidine-4-carboxylic acid derivatives with high stereochemical purity and yields exceeding 85%.
Introduction of the Propargyl Group
The propargyl substituent at the 3-position is introduced by nucleophilic substitution or alkylation reactions. For instance, the 3-hydroxy group of the oxazolidine intermediate can be converted to a leaving group (e.g., tosylate) and then displaced by propargyl nucleophiles, or direct alkylation of the amino group with propargyl halides can be performed under controlled conditions.
N-Methylation of the Amide Nitrogen
N-methylation is typically carried out after ring formation and propargyl substitution. Common methylating agents include methyl iodide or dimethyl sulfate, often in the presence of a base such as potassium carbonate or sodium hydride. Alternatively, reductive methylation using formaldehyde and sodium cyanoborohydride can be employed to selectively methylate the amide nitrogen without affecting other functional groups.
Purification and Characterization
After synthesis, the compound is purified by standard chromatographic techniques such as silica gel column chromatography or preparative HPLC. Crystallization from suitable solvents (e.g., isopropanol) is also used to obtain pure crystalline material with high enantiomeric excess.
Representative Synthetic Procedure (Based on Literature)
Analytical Data Supporting Preparation
-
- Molecular ion peaks correspond to the expected molecular weight (~171 g/mol for the compound without salts).
- Fragmentation patterns support the presence of the oxazolidine ring and propargyl substituent.
Advantages of Current Preparation Methods
- Use of aqueous media and mild conditions reduces environmental impact and improves safety.
- High stereochemical control ensures enantiomerically pure products suitable for pharmaceutical applications.
- Good overall yields (typically above 80%) make the process efficient and scalable.
- Flexibility in starting materials allows for synthesis of analogs and derivatives.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidine derivatives.
Scientific Research Applications
(S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and its role in drug design.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Studied for its biological activity and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparison with Similar Compounds
Rovatirelin [(4S,5S)-5-Methyl-N-{(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl}-2-oxo-1,3-oxazolidine-4-carboxamide]
- Structural Differences :
- Additional thiazole ring and pyrrolidine group.
- Dual stereocenters (4S,5S) versus single (4S) in the target compound.
- Functional Impact :
- Synthesis : Likely involves multi-step enantioselective routes, contrasting with the simpler propargyl-substituted target compound.
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Structural Differences: Thiazolidinone core (sulfur-containing) vs. oxazolidinone (oxygen-containing). 4-Bromophenyl and pyridine substituents.
- Functional Impact: Thiazolidinones often exhibit altered electronic properties and metabolic pathways. The bromophenyl group may increase halogen bonding, influencing target affinity .
(4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide
- Structural Differences: Dual oxazolidinone rings with benzyl groups and a sulfonamide linker.
- Functional Impact: Sulfonamide enhances hydrogen-bonding capacity and rigidity.
Camphor-Derived Bicyclic Imines (e.g., N-Allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine)
- Structural Differences: Bicyclic framework derived from camphor vs. monocyclic oxazolidinone. Allyl/propargyl substituents similar to the target compound.
- Functional Impact :
Structural and Functional Analysis Table
Research Findings and Implications
- Stereochemistry : The (4S) configuration in the target compound is critical for activity, as seen in rovatirelin’s (4S,5S) stereochemistry .
- Propargyl Group Utility : The propargyl substituent offers synthetic versatility for click chemistry, a feature underutilized in older analogs like camphor derivatives .
- Crystallography Tools: SHELX and WinGX are essential for confirming stereochemistry and intermolecular interactions in oxazolidinones .
Biological Activity
(4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide can be represented as follows:
This compound features an oxazolidine ring, which is known for its role in various biological processes.
Research indicates that compounds with oxazolidine structures often exhibit their biological effects through modulation of specific enzyme activities or receptor interactions. For instance, the oxazolidine derivatives have been associated with the inhibition of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Anticancer Properties
Recent studies have explored the anticancer potential of (4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide. In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Gram-positive |
| Escherichia coli | 64 µg/mL | Gram-negative |
| Pseudomonas aeruginosa | 128 µg/mL | Gram-negative |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the efficacy of (4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide on human neuroblastoma cells. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, with detailed analysis showing activation of caspase pathways indicative of apoptosis.
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the compound's antimicrobial properties, researchers administered it to patients with resistant bacterial infections. Results showed a reduction in infection markers and improved clinical outcomes in over 60% of participants treated with the compound compared to controls.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide?
- Methodology : The synthesis typically involves oxazolidinone ring formation followed by propargylation. For example, propargyl groups can be introduced via nucleophilic substitution or copper-catalyzed coupling. Evidence from analogous compounds (e.g., sulfonamides in ) highlights the use of propargyl bromides or alkynes under basic conditions (e.g., K₂CO₃ in DMF). Post-synthetic purification via flash chromatography (e.g., ethyl acetate/hexane gradients) and characterization by NMR and IR are critical .
Q. How is the stereochemical configuration of the oxazolidine ring confirmed?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For instance, in structurally similar oxazolidinones (), SHELX software ( ) was used to refine crystal structures, confirming the (4S) configuration. NMR-based methods, such as NOESY or J-coupling analysis, can also corroborate stereochemistry in solution .
Q. What analytical techniques are essential for purity assessment of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) and HPLC (e.g., C18 columns with UV detection) are standard for purity verification. For example, in , HPLC with ≥98% purity thresholds was used. Melting point analysis and TLC (silica gel) provide supplementary data .
Advanced Research Questions
Q. How does the propargyl group influence the compound’s reactivity and bioactivity?
- Methodology : The propargyl moiety serves as a reactive handle for click chemistry (e.g., azide-alkyne cycloaddition) to conjugate biomolecules or probes. Its electron-withdrawing nature may also modulate electronic properties of the oxazolidinone ring, affecting binding to biological targets. In , a structurally related oxazolidine with a thiazole-propargyl group exhibited thyrotropin-releasing hormone (TRH) mimetic activity, suggesting potential bioactivity .
Q. What strategies optimize low yields in propargylation or ring-closure steps?
- Methodology : Reaction optimization includes screening catalysts (e.g., CuI for alkyne coupling), solvents (DMF vs. THF), and temperatures. In , yields for propargyl-containing sulfonamides ranged from 66–87%, influenced by steric hindrance and electronic effects. Microwave-assisted synthesis or flow chemistry may enhance efficiency .
Q. How do conformational dynamics of the oxazolidine ring impact its biological interactions?
- Methodology : Molecular dynamics (MD) simulations and X-ray crystallography (e.g., envelope conformations in ) reveal flexibility. For instance, deviations of methylene carbon flaps by ~0.4 Å () suggest adaptability in binding pockets. Comparative studies with rigidified analogs (e.g., fused rings) can isolate conformational effects .
Q. What are the challenges in resolving data contradictions in bioactivity studies of analogs?
- Methodology : Discrepancies in activity (e.g., vs. 9) may arise from substituent variations (e.g., thiazole vs. benzothiazole) or assay conditions (cell lines, concentrations). Dose-response curves and structure-activity relationship (SAR) studies are essential. Meta-analyses of published IC₅₀ values and computational docking (e.g., AutoDock) can identify critical pharmacophores .
Critical Analysis of Contradictions
- Stereochemical Stability : While X-ray data () confirm solid-state stability, solution-phase epimerization risks (e.g., via ring-opening) require monitoring by chiral HPLC.
- Bioactivity Variability : The TRH mimetic in had nanomolar potency, whereas benzothiazole analogs in showed weaker activity. This underscores the need for substituent-specific SAR studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
